4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to a class of heterocyclic compounds that incorporate both pyrrolidine and imidazole moieties, making it of interest in various fields, particularly medicinal chemistry and materials science. The compound's unique structure allows for diverse applications, including potential therapeutic uses and as a building block in organic synthesis.
This compound is classified as a pyrrolidinone derivative with an amine and imidazole substituent. It can be sourced from chemical suppliers specializing in organic compounds, particularly those focusing on pharmaceutical intermediates. The molecular formula for this compound is C11H18N4O, with a molecular weight of 222.29 g/mol .
The synthesis of 4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one typically involves several key steps:
The molecular structure of 4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H18N4O |
| Molecular Weight | 222.29 g/mol |
| IUPAC Name | 4-(aminomethyl)-1-ethyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one |
| InChI Key | VEDFDPMMBYZEAR-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(C(CC1=O)CN)C2=NC=CN2C |
This structure highlights the presence of both nitrogen-containing heterocycles (pyrrolidine and imidazole), which are critical for its biological activity .
4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions:
The typical reagents involved in these reactions include:
The mechanism of action for 4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and imidazolyl groups are crucial for binding affinity, influencing biological activity by modulating enzyme function or receptor interactions. Detailed pathways depend on the target molecules and specific applications .
The physical properties of 4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one include:
Chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard conditions |
| Reactivity | Reacts with strong oxidizers |
These properties make it suitable for various applications in scientific research .
4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one has several notable applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7